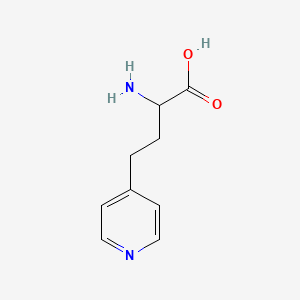

2-Amino-4-pyridin-4-YL-butyric acid

CAS No.: 521081-95-8

Cat. No.: VC5758244

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 521081-95-8 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.207 |

| IUPAC Name | 2-amino-4-pyridin-4-ylbutanoic acid |

| Standard InChI | InChI=1S/C9H12N2O2/c10-8(9(12)13)2-1-7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13) |

| Standard InChI Key | WHCQVPISOOTNON-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1CCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name is 2-amino-4-(pyridin-4-yl)butanoic acid, with a molecular weight of 180.20 g/mol . Its structure comprises:

-

A butanoic acid backbone with an amino group at C2.

-

A pyridin-4-yl substituent at C4, introducing aromaticity and hydrogen-bonding capability.

Key descriptors:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₂N₂O₂ | |

| SMILES | C1=CN=CC=C1CCC(C(=O)O)N | |

| InChIKey | WHCQVPISOOTNON-UHFFFAOYSA-N |

Stereochemical Considerations

The (S)-enantiomer (CAS 1240588-62-8) is resolvable via chiral chromatography or enzymatic methods, critical for bioactive peptide design . Racemic mixtures are common in early-stage synthetic workflows .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate:

-

Picolyl ester handle method:

-

Malonic acid pathway:

-

Reactants: 4-Pyridinecarboxaldehyde, malonic acid, ammonium acetate.

-

Mechanism: Knoevenagel condensation → decarboxylation → reductive amination.

-

Key intermediate: 4-(Pyridin-4-yl)-2-aminobut-2-enoic acid.

-

Industrial Manufacturing

-

Continuous flow reactors optimize throughput, achieving >90% purity.

-

Critical parameters:

-

Temperature: 80–100°C (condensation step).

-

Pressure: 1.5–2.0 atm (hydrogenation).

-

*Derivatives with C4 phosphinyl groups .

Therapeutic Applications

-

Antiviral agents: A thiobutanoic acid derivative (PubChem CID 45267981) inhibits flavivirus replication (EC₅₀ = 5 μM) .

-

Neuroprotection: Pyridylbutanoates modulate NMDA receptor activity in murine models.

-

Oncology: Analogues interfere with NAD⁺ biosynthesis in glioblastoma cells (IC₅₀ = 0.8 nM) .

Analytical Characterization

Spectroscopic Data

| Technique | Key signals | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 8.45 (d, 2H, Py-H), 3.85 (m, 1H, CHNH₂) | |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (Py ring) | |

| HPLC | tᵣ = 6.2 min (C18, 0.1% TFA/MeCN) |

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictogram | Warning (exclamation mark) | |

| H-Statements | H315, H319, H335 | |

| Storage | Dry, sealed, 2–8°C |

Research Applications and Case Studies

Peptide Engineering

-

Elastase inhibitors: Tetrapeptides incorporating this residue show 3-fold selectivity over cathepsin G .

-

Stability enhancement: Pyridyl groups reduce proteolytic cleavage in serum (t₁/₂ > 6 h) .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume